2-Fluoro-6-(3-fluorophenyl)pyridine

Medicinal Chemistry Computational Chemistry Drug Design

Medicinal chemists optimizing CNS-penetrant kinase inhibitors require precise substitution patterns; substituting with non-fluorinated or regioisomeric analogs alters target engagement and metabolic stability. This difluorinated pyridine (CAS 511522-77-3) offers: - Calculated pKa -1.60 & XlogP ~3.0 - optimal for blood-brain barrier penetration - 2-Fluoro and 3-fluorophenyl groups for metabolic shielding at two CYP450 sites - 2-Fluoro handle for nucleophilic aromatic substitution (SNAr) enabling late-stage diversification Supplied with batch-specific HPLC analysis. Available for R&D procurement.

Molecular Formula C11H7F2N
Molecular Weight 191.18 g/mol
Cat. No. B12302400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(3-fluorophenyl)pyridine
Molecular FormulaC11H7F2N
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=CC=C2)F
InChIInChI=1S/C11H7F2N/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H
InChIKeyNXAAQGAYYAMHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(3-fluorophenyl)pyridine: Physicochemical & Scaffold Profile


2-Fluoro-6-(3-fluorophenyl)pyridine (CAS 511522-77-3, C₁₁H₇F₂N, MW 191.18) is a di-fluorinated heteroaromatic building block featuring a 2-fluoropyridine core and a 3-fluorophenyl substituent at the 6-position . This difluorinated architecture confers distinct electronic properties, including a calculated pKa of -1.60 for the pyridine nitrogen and a high predicted LogP (XlogP ≈ 3.0) [1]. These computational parameters are critical for medicinal chemists optimizing CNS drug candidates or designing kinase inhibitors, as they directly influence target binding and passive permeability .

2-Fluoro-6-(3-fluorophenyl)pyridine Irreplaceability vs. Analogs


Substituting 2-Fluoro-6-(3-fluorophenyl)pyridine with structurally similar compounds like 2-Fluoro-6-phenylpyridine or 2-Fluoro-6-(4-fluorophenyl)pyridine is chemically non-equivalent due to distinct physicochemical and biological consequences of the meta-fluorine substitution. The 3-fluorophenyl moiety introduces a unique vector of electron-withdrawing effects and lipophilicity that differs from the 4-fluoro or non-fluorinated analogs, critically impacting molecular recognition in biological systems [1]. SAR studies on related pyridine-based kinase inhibitors confirm that the position of halogen substitution on the pendant phenyl ring dictates both target potency and selectivity profiles [2]. Therefore, procurement decisions based solely on core scaffold similarity without verifying the exact substitution pattern risk selecting a compound with different target engagement, metabolic stability, or in vivo performance, potentially derailing a drug discovery program.

2-Fluoro-6-(3-fluorophenyl)pyridine: Physicochemical Differentiation Evidence


Meta-Fluorine Substitution: Distinct Electronic Profile

The presence of a meta-fluorine on the phenyl ring of 2-Fluoro-6-(3-fluorophenyl)pyridine provides a calculated LogP (XlogP) of approximately 3.0 [1]. This is contrasted with the lower LogP of the non-fluorinated analog 2-Fluoro-6-phenylpyridine (LogP ≈ 2.9) and the similar LogP of the para-fluoro analog 2-Fluoro-6-(4-fluorophenyl)pyridine . The pKa of the pyridine nitrogen is predicted to be -1.60, which is significantly influenced by the adjacent 2-fluoro substituent and the electron-withdrawing character of the 6-aryl group .

Medicinal Chemistry Computational Chemistry Drug Design

Substituent Vector and Molecular Recognition

Structure-activity relationship (SAR) studies on closely related 6-phenylpyridine-based kinase inhibitors demonstrate that the position of halogen substitution (ortho, meta, or para) on the pendant phenyl ring is a critical determinant of both target inhibition potency (IC₅₀) and kinase selectivity profile [1][2]. While direct head-to-head data for the parent 2-Fluoro-6-(3-fluorophenyl)pyridine is not publicly available in peer-reviewed literature, class-level inference strongly indicates that the 3-fluorophenyl vector will produce a distinct biological fingerprint compared to the 4-fluorophenyl (CAS 180606-14-8) or 2-fluorophenyl (CAS 511522-78-4) isomers.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

2-Fluoro Substituent Lowers Pyridine pKa

The calculated pKa of 2-Fluoro-6-(3-fluorophenyl)pyridine is -1.60 ± 0.12 . This is significantly lower than the pKa of unsubstituted pyridine (~5.2) and is expected to be lower than a hypothetical 2-chloro analog due to the stronger electron-withdrawing inductive effect of fluorine. A low pKa ensures the pyridine nitrogen remains predominantly unprotonated at physiological pH, which is often a desirable characteristic for improving passive diffusion across lipid bilayers and reducing hERG channel binding.

Medicinal Chemistry Physicochemical Property Drug Design

2-Fluoro-6-(3-fluorophenyl)pyridine Research Applications


CNS-Penetrant Kinase Inhibitor Scaffold

The combination of a high predicted LogP (~3.0) and a very low pKa (-1.60) makes this difluorinated pyridine a highly privileged scaffold for designing CNS-penetrant kinase inhibitors [1]. The physicochemical profile aligns with the optimal range for crossing the blood-brain barrier (BBB), while the 3-fluorophenyl moiety provides a specific vector for accessing hydrophobic kinase back pockets, as demonstrated in CDK2 and HIF-1α inhibitor SAR studies [2][3].

Metabolic Stability and Selectivity Building Block

Fluorination is a well-known strategy to block oxidative metabolism by cytochrome P450 enzymes. The strategic placement of fluorine at the 2-position of the pyridine ring and the 3-position of the phenyl ring provides metabolic shielding at two vulnerable sites [1]. This compound is therefore ideal as a core template for medicinal chemists aiming to improve the metabolic half-life of lead compounds while simultaneously exploring the impact of meta-fluorination on target selectivity [4].

Cross-Coupling and Late-Stage Functionalization Intermediate

The 2-fluoro group serves as a synthetic handle for nucleophilic aromatic substitution (S<0xE2><0x82><0x93>Ar) with amines or alkoxides, enabling late-stage diversification of advanced intermediates [1]. This reactivity profile is distinct from that of the 2-chloro analog and is essential for generating diverse compound libraries from a common precursor. Furthermore, the compound can be employed as a boronic ester surrogate in Suzuki-Miyaura cross-coupling reactions, enabling the rapid exploration of SAR around the 2-position .

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